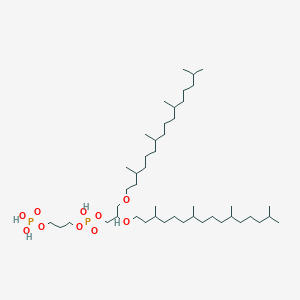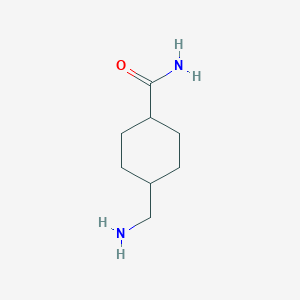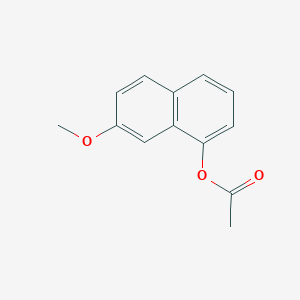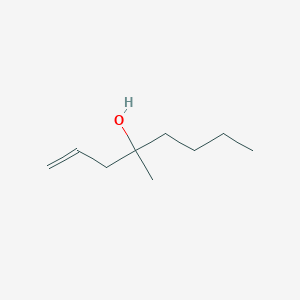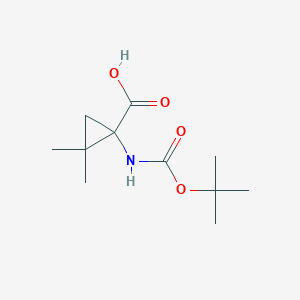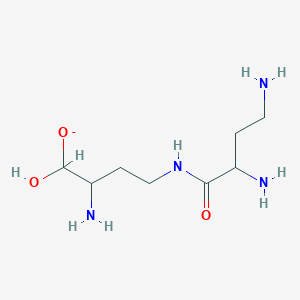
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate, commonly known as ADH, is a compound that has gained significant attention in scientific research over the years. ADH is a derivative of aspartic acid and is known for its ability to chelate metal ions, especially copper and iron.
作用機序
The mechanism of action of ADH involves its ability to chelate metal ions, especially copper and iron. ADH binds to these metal ions and prevents them from participating in various biochemical reactions that can lead to cellular damage. ADH also acts as an antioxidant and scavenges free radicals, which can cause cellular damage and contribute to the development of various diseases.
生化学的および生理学的効果
ADH has been shown to have various biochemical and physiological effects. Studies have shown that ADH can effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases. ADH has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage and contribute to the development of various diseases. Additionally, ADH has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of using ADH in lab experiments is its ability to effectively chelate metal ions, especially copper and iron. This makes ADH an ideal candidate for studying the role of metal ions in various biological processes and diseases. However, one of the limitations of using ADH in lab experiments is its relatively high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for the study of ADH. One of the most significant directions is the development of new and more efficient synthesis methods for ADH. This would make ADH more widely available and affordable for use in research. Another future direction is the study of the potential therapeutic applications of ADH in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to understand the mechanism of action of ADH in more detail and to identify new targets for its use in research and therapy.
Conclusion:
In conclusion, ADH is a compound that has gained significant attention in scientific research over the years. ADH has been extensively studied for its various scientific research applications, including its ability to chelate metal ions, its antioxidant properties, and its anti-inflammatory properties. ADH has several advantages for use in lab experiments, including its ability to effectively chelate metal ions. However, one of the limitations of using ADH in lab experiments is its relatively high cost. There are several future directions for the study of ADH, including the development of new and more efficient synthesis methods and the study of its potential therapeutic applications in various diseases.
合成法
ADH can be synthesized using various methods, including the reaction of aspartic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of triethylamine. The reaction mixture is then treated with 1,2-diaminobutane to obtain ADH. Another method involves the reaction of aspartic acid with N,N'-carbonyldiimidazole (CDI) and 1,2-diaminobutane in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain ADH.
科学的研究の応用
ADH has been extensively studied for its various scientific research applications. One of the most significant applications of ADH is in the field of metal chelation therapy. ADH has been shown to effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. ADH has also been studied for its antioxidant properties and its ability to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
特性
CAS番号 |
117153-91-0 |
|---|---|
製品名 |
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
分子式 |
C8H19N4O3- |
分子量 |
219.26 g/mol |
IUPAC名 |
2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
InChI |
InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1 |
InChIキー |
CXSQFTMIJNQLFQ-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
正規SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
同義語 |
BMY 28190 BMY-28190 gamma-poly-alpha,gamma-diaminobutyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



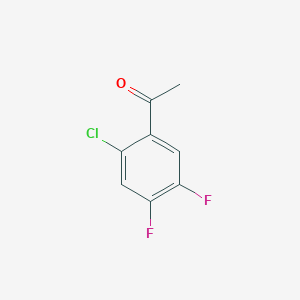
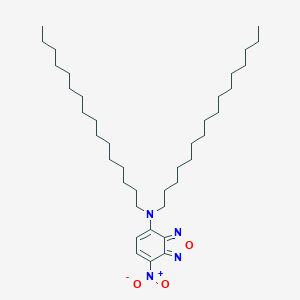
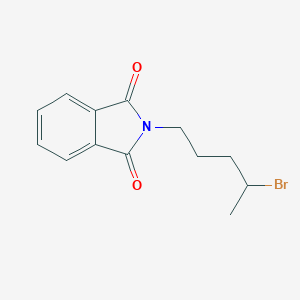
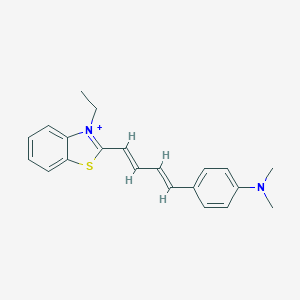
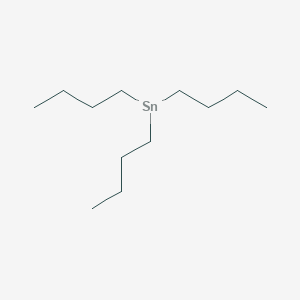
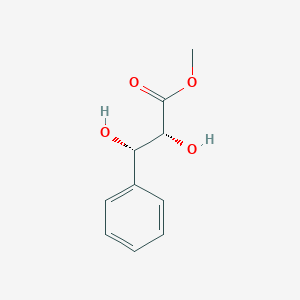
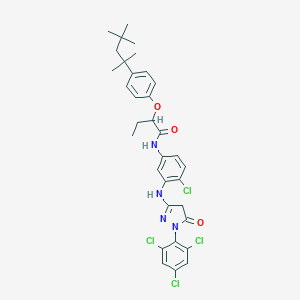
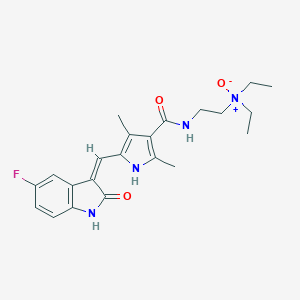
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
